molecular formula C9H11F2NO B12981501 2-Amino-2-(3-(difluoromethyl)phenyl)ethanol

2-Amino-2-(3-(difluoromethyl)phenyl)ethanol

Cat. No.: B12981501
M. Wt: 187.19 g/mol
InChI Key: FDPKNYWHWBNAGG-UHFFFAOYSA-N
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Description

2-Amino-2-(3-(difluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of an amino group, a difluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents . This process can be achieved through various catalytic and non-catalytic methods, often involving metal-based catalysts such as palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-(difluoromethyl)phenyl)ethanol can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce various amines.

Scientific Research Applications

2-Amino-2-(3-(difluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-(difluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol
  • 2-Amino-2-(4-(difluoromethyl)phenyl)ethanol
  • 2-Amino-2-(3-(fluoromethyl)phenyl)ethanol

Comparison: Compared to its analogs, 2-Amino-2-(3-(difluoromethyl)phenyl)ethanol offers a unique balance of chemical stability and reactivity. The presence of the difluoromethyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-amino-2-[3-(difluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-6(4-7)8(12)5-13/h1-4,8-9,13H,5,12H2

InChI Key

FDPKNYWHWBNAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C(CO)N

Origin of Product

United States

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